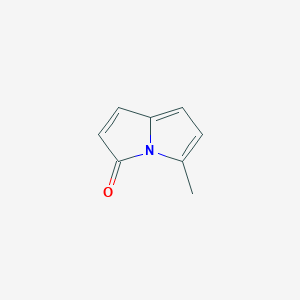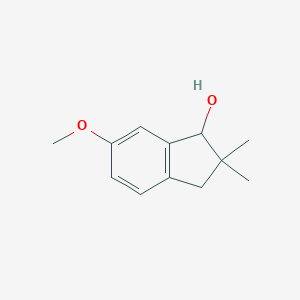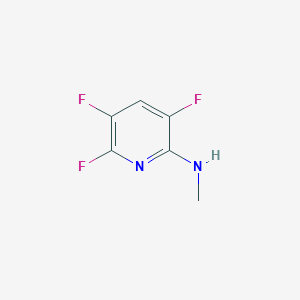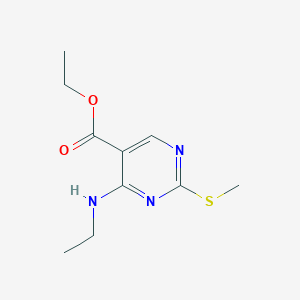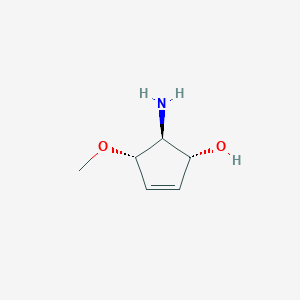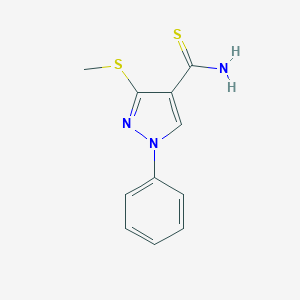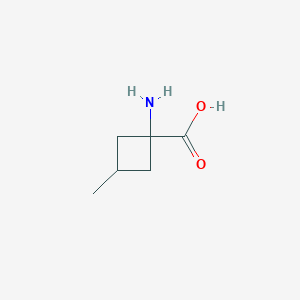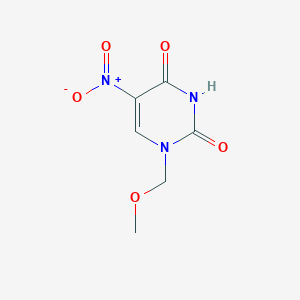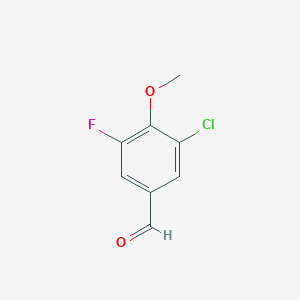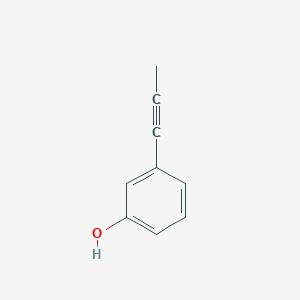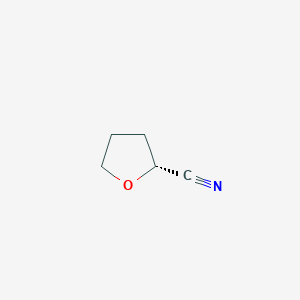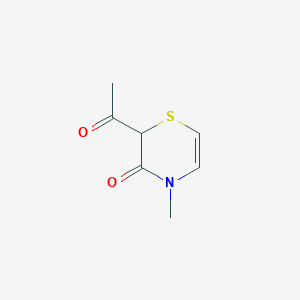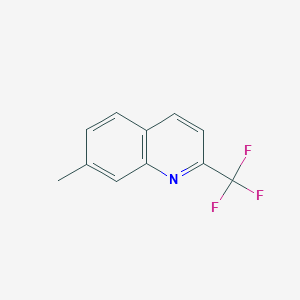
7-Methyl-2-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-(trifluoromethyl)quinoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical and biological properties. It is a quinoline derivative that has a trifluoromethyl group attached to the second position of the quinoline ring. This compound has been studied extensively for its potential use in various scientific research applications, including drug discovery and development.
Mechanism Of Action
The mechanism of action of 7-Methyl-2-(trifluoromethyl)quinoline is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes, such as DNA synthesis, RNA synthesis, and protein synthesis. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical And Physiological Effects
7-Methyl-2-(trifluoromethyl)quinoline has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and viruses. This compound has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 7-Methyl-2-(trifluoromethyl)quinoline in lab experiments include its ease of synthesis, its wide range of biological activities, and its potential use in drug discovery and development. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 7-Methyl-2-(trifluoromethyl)quinoline. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer, bacterial infections, and viral infections. Another potential direction is the study of the mechanism of action of this compound to better understand its biological activities. Additionally, further studies are needed to determine the potential toxicity and safety of this compound for use in humans.
Synthesis Methods
The synthesis of 7-Methyl-2-(trifluoromethyl)quinoline can be achieved through several methods, including the Friedländer synthesis, the Skraup synthesis, and the Pfitzinger reaction. The most commonly used method is the Friedländer synthesis, which involves the condensation of 2-aminoacetophenone with an aldehyde in the presence of an acid catalyst. The resulting product is then subjected to a cyclization reaction to form the quinoline ring.
Scientific Research Applications
7-Methyl-2-(trifluoromethyl)quinoline has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. This compound has been used as a lead compound in the development of several drugs, including antitumor agents, antibacterial agents, and antiviral agents.
properties
CAS RN |
176722-74-0 |
|---|---|
Product Name |
7-Methyl-2-(trifluoromethyl)quinoline |
Molecular Formula |
C11H8F3N |
Molecular Weight |
211.18 g/mol |
IUPAC Name |
7-methyl-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-10(11(12,13)14)15-9(8)6-7/h2-6H,1H3 |
InChI Key |
PHLJKUAHHBRYOG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F |
synonyms |
7-METHYL-2-TRIFLUOROMETHYLQUINOLINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



